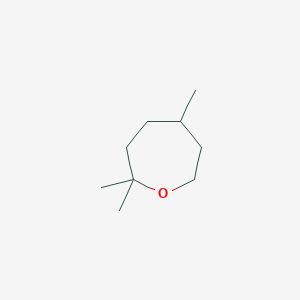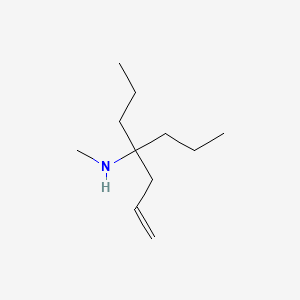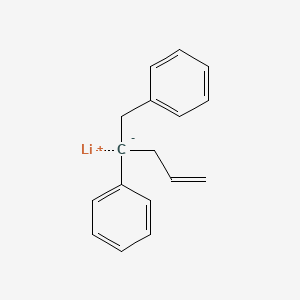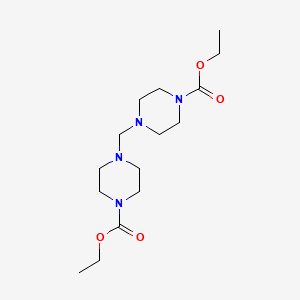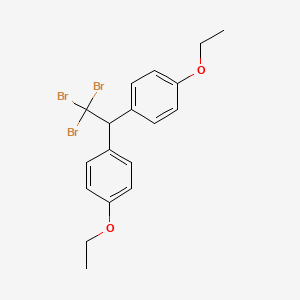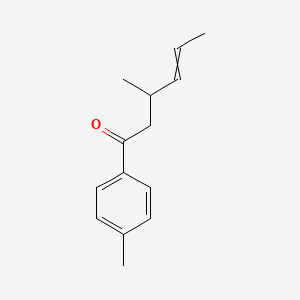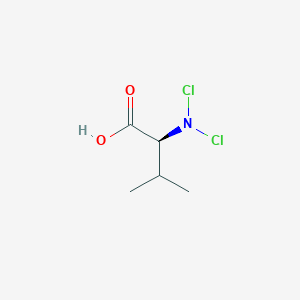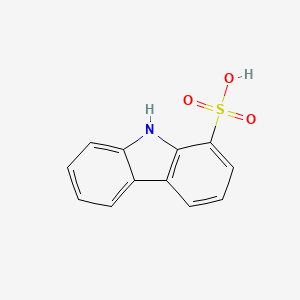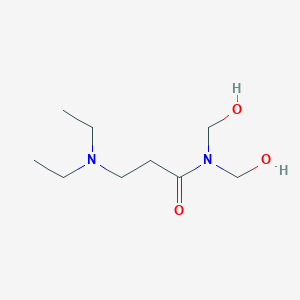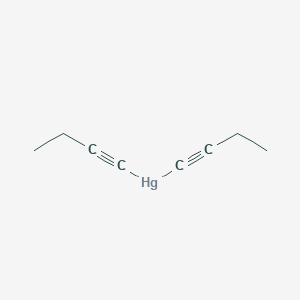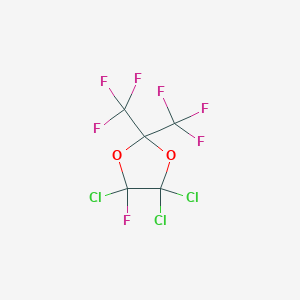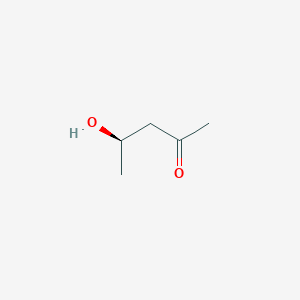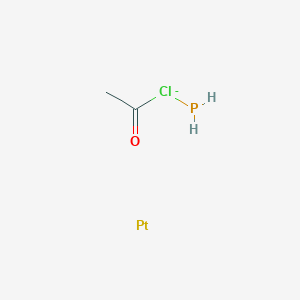
1-Phosphanylchloranuidylethanone;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphanylchloranuidylethanone;platinum is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 1-Phosphanylchloranuidylethanone;platinum typically involves the reaction of chloroplatinic acid with phosphanylchloranuidylethanone under controlled conditions. Various methods can be employed to achieve this, including:
Ethylene Glycol Reduction Method: This method involves the reduction of platinum (IV) in ethylene glycol, resulting in the formation of platinum nanoparticles.
Incipient Wetness Impregnation Technique: This technique involves the impregnation of a support material with a platinum precursor, followed by reduction to form platinum particles.
Rapid Synthesis Method: A more recent method involves heating a solution of chloroplatinic acid and sodium rhodizonate to quickly produce platinum nanoparticles.
Analyse Des Réactions Chimiques
1-Phosphanylchloranuidylethanone;platinum undergoes various chemical reactions, including:
Oxidation: Platinum can react with halogens such as fluorine, chlorine, bromine, and iodine to form platinum halides.
Reduction: Platinum compounds can be reduced to form metallic platinum or lower oxidation state compounds.
Common reagents used in these reactions include halogens (F₂, Cl₂, Br₂, I₂), reducing agents (e.g., NaBH₄), and stabilizing agents. Major products formed from these reactions include various platinum halides and reduced platinum species .
Applications De Recherche Scientifique
1-Phosphanylchloranuidylethanone;platinum has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phosphanylchloranuidylethanone;platinum involves its interaction with molecular targets such as DNA. Platinum compounds can form covalent bonds with DNA bases, leading to the formation of crosslinks that inhibit DNA replication and transcription. This ultimately results in cell cycle arrest and apoptosis . Additionally, platinum compounds can modulate immune responses and enhance the efficacy of immunotherapy .
Comparaison Avec Des Composés Similaires
1-Phosphanylchloranuidylethanone;platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug that forms DNA crosslinks and induces apoptosis.
Carboplatin: A less toxic derivative of cisplatin with similar anticancer properties.
Oxaliplatin: Another platinum-based anticancer drug used primarily for colorectal cancer.
The uniqueness of this compound lies in its specific ligand structure, which may confer distinct reactivity and biological activity compared to other platinum compounds.
Propriétés
Numéro CAS |
62779-66-2 |
|---|---|
Formule moléculaire |
C2H5ClOPPt- |
Poids moléculaire |
306.57 g/mol |
Nom IUPAC |
1-phosphanylchloranuidylethanone;platinum |
InChI |
InChI=1S/C2H5ClOP.Pt/c1-2(4)3-5;/h5H2,1H3;/q-1; |
Clé InChI |
KNMSLEJHRMTTAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[Cl-]P.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


